2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that features a piperidine ring substituted with difluoropiperidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with piperidine-1-carbonyl chloride under anhydrous conditions to form the intermediate. This intermediate is further reacted with 4,6-dimethylpyridine-3-carbonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine-1-sulfonyl chloride
- 4,4-Difluoropiperidine HCl
- 4-(Trifluoromethyl)piperidine
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both difluoropiperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H24F2N4O |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H24F2N4O/c1-13-11-14(2)23-17(16(13)12-22)24-7-3-15(4-8-24)18(26)25-9-5-19(20,21)6-10-25/h11,15H,3-10H2,1-2H3 |
InChI Key |
MDUSCWGTCDNICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C |
Origin of Product |
United States |
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